N-ethyl-4-nitrobenzamide
Overview
Description
Synthesis Analysis
The synthesis of N-ethyl-4-nitrobenzamide and related compounds involves complex reactions, including the formation of nickel(II) complexes through the reaction with N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide. Such processes are characterized by the use of Fourier transform-infrared spectroscopy, elemental analysis, nuclear magnetic resonance spectroscopy, and mass spectrometry, highlighting the compound's complex structure and the intricate methods needed for its synthesis (Saeed et al., 2013).
Molecular Structure Analysis
The molecular structure of N-ethyl-4-nitrobenzamide has been analyzed through various techniques, including X-ray diffraction, revealing its bidentate nickel(II) complex formation. The crystal structure elucidates the compound's neutral, cis-configuration, providing insights into its coordination chemistry and structural attributes (Saeed et al., 2013).
Chemical Reactions and Properties
N-ethyl-4-nitrobenzamide participates in reactions leading to the formation of nickel sulfide nanocrystals, showcasing its potential as a precursor for material synthesis. The chemical reactions involve thermolysis, demonstrating the compound's reactivity and utility in nanomaterial production (Saeed et al., 2013).
Physical Properties Analysis
The physical properties of N-ethyl-4-nitrobenzamide, such as its solubility and distribution, have been studied to understand its behavior in various solvents. These properties are crucial for its application in different scientific and industrial contexts, indicating its versatility and potential for various applications (Ol’khovich et al., 2017).
Chemical Properties Analysis
The chemical properties of N-ethyl-4-nitrobenzamide, including its ability to form complexes and participate in chemical vapor deposition, have been extensively studied. These investigations highlight its reactivity and the potential for creating nanostructured materials, demonstrating its importance in the development of new materials and chemical processes (Saeed et al., 2013).
Scientific Research Applications
Nanomaterial Synthesis : N-ethyl-4-nitrobenzamide derivatives are used in the synthesis and characterization of nanomaterials, like nanoparticles and nanocrystals. For instance, nickel(II) complexes of N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide have been synthesized and used as precursors for nickel sulfide nanocrystals (Saeed et al., 2013).
Anticonvulsant Drug Development : Derivatives of N-ethyl-4-nitrobenzamide have been explored for their potential as anticonvulsant drugs. One such derivative, N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, demonstrated significant anticonvulsive activity in preclinical studies (Sych et al., 2018).
Physicochemical Property Investigation : Research has been conducted to understand the physicochemical properties of bioactive N-ethyl-4-nitrobenzamide derivatives, such as their solubility, distribution, and thermodynamic functions. This is crucial for drug development and other applications (Ol’khovich et al., 2017).
Antibacterial Activity : N-ethyl-4-nitrobenzamide and its metal complexes have been studied for their antibacterial properties. Research has shown that these compounds, particularly in complex with nickel and copper, exhibit significant antibacterial efficacy (Saeed et al., 2010).
Chemical Vapor Deposition : Nickel(II) complexes of N-ethyl-4-nitrobenzamide derivatives have been utilized as precursors in the aerosol-assisted chemical vapor deposition process to create nickel sulfide nanostructured thin films. This has implications for materials science and engineering (Saeed et al., 2013).
Safety And Hazards
“N-ethyl-4-nitrobenzamide” may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
The future directions for “N-ethyl-4-nitrobenzamide” could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Since benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents, new synthetic methods for this type of compounds can be of considerable importance .
properties
IUPAC Name |
N-ethyl-4-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-2-10-9(12)7-3-5-8(6-4-7)11(13)14/h3-6H,2H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUZNEBLPIHWAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80324493 | |
Record name | N-ethyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80324493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-nitrobenzamide | |
CAS RN |
50445-50-6 | |
Record name | 50445-50-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406844 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-ethyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80324493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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